2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine
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Overview
Description
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine is an organic compound that belongs to the class of cyclopropylamines This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine can be achieved through several synthetic routes. One common method involves the use of transaminases, which offer an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These processes are optimized to ensure high yields and purity of the desired enantiomer, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with amine oxidases, catalyzing the oxidative deamination of biogenic and xenobiotic amines .
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-1-phenylpropan-1-amine: This compound shares a similar structural framework but differs in the stereochemistry and specific substituents.
rac-2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine: This racemic mixture contains both enantiomers of the compound.
Uniqueness
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9(2)13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-13H,8,14H2,1-2H3/t11-,12+,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCSXKTVXVJWAC-LAGVYOHYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H]1C[C@H]1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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